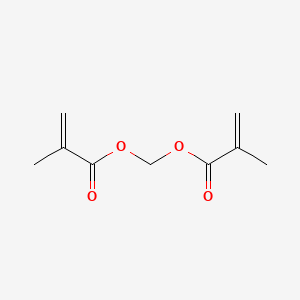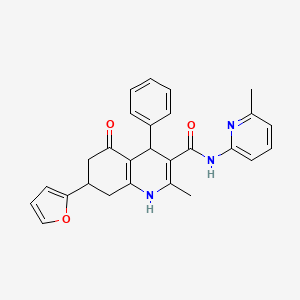![molecular formula C10H11BrN2O4 B14137400 N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea CAS No. 59746-15-5](/img/structure/B14137400.png)
N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea is an organic compound that features a bromophenyl group and an ethoxycarbonyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea typically involves the reaction of 4-bromoaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then reacts with urea to form the final product. The reaction conditions usually involve:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Hydrolysis: Carboxylic acids and amines.
Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl group could facilitate the compound’s interaction with biological membranes, enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-N-[(ethoxycarbonyl)oxy]urea: Similar structure with a chlorine atom instead of bromine.
N-(4-Methylphenyl)-N-[(ethoxycarbonyl)oxy]urea: Similar structure with a methyl group instead of bromine.
N-(4-Nitrophenyl)-N-[(ethoxycarbonyl)oxy]urea: Similar structure with a nitro group instead of bromine.
Uniqueness
N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications.
Propriétés
Numéro CAS |
59746-15-5 |
|---|---|
Formule moléculaire |
C10H11BrN2O4 |
Poids moléculaire |
303.11 g/mol |
Nom IUPAC |
(4-bromo-N-carbamoylanilino) ethyl carbonate |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-16-10(15)17-13(9(12)14)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,14) |
Clé InChI |
MZFUXAIEIZJUHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)ON(C1=CC=C(C=C1)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


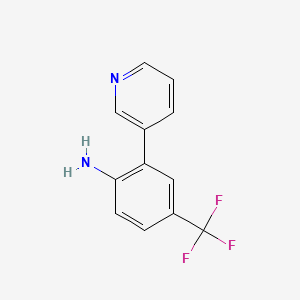
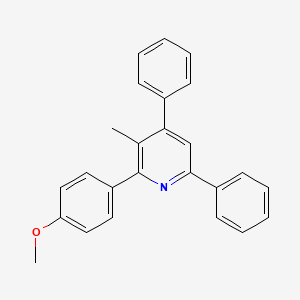
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)


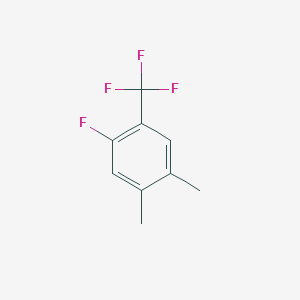
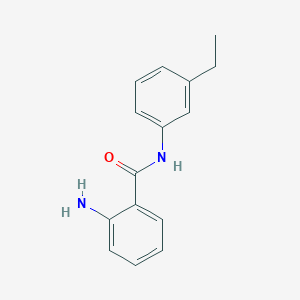
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14137373.png)
